![molecular formula C10H11NO B1296043 3-Methoxy-4-methylphenylacetonitrile CAS No. 64829-31-8](/img/structure/B1296043.png)
3-Methoxy-4-methylphenylacetonitrile
Overview
Description
3-Methoxy-4-methylphenylacetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN). This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the acetonitrile group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-Methoxy-4-methylphenylacetonitrile features a methoxy group, a methyl group, and a nitrile functional group attached to a phenyl ring. This structural configuration contributes to its reactivity and potential applications in various chemical processes.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical transformations makes it valuable in the development of new materials and chemicals. The nitrile group can participate in nucleophilic addition reactions, while the methoxy and methyl groups can influence reactivity and binding affinity.
Medicinal Chemistry
Research into the pharmaceutical applications of this compound is ongoing. Key areas of interest include:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, likely disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress.
- Cytotoxicity Against Cancer Cells : Some studies indicate that it can exert cytotoxic effects on specific cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophages. This finding supports its potential application in treating inflammatory diseases.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials. It can be synthesized using continuous flow reactors to optimize yield and efficiency, followed by purification techniques such as distillation or recrystallization.
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for synthesizing various organic compounds |
Medicinal Chemistry | Potential antimicrobial, anti-inflammatory, antioxidant, and anticancer agent |
Industrial Production | Used in producing specialty chemicals; synthesized efficiently on a large scale |
Mechanism of Action
The mechanism of action of 3-methoxy-4-methylphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, while the acetonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
3-Methoxyphenylacetonitrile: Lacks the methyl group, which can affect its reactivity and applications.
4-Methoxyphenylacetonitrile: The methoxy group is positioned differently, influencing its chemical behavior.
3-Methylphenylacetonitrile:
Uniqueness: 3-Methoxy-4-methylphenylacetonitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can enhance its reactivity and versatility in various chemical reactions and applications.
Biological Activity
3-Methoxy-4-methylphenylacetonitrile (CAS No. 64829-31-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by its methoxy and methyl substituents on a phenyl ring, linked to an acetonitrile group. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. For example, studies have shown that nitriles can interact with nitrilases and nitrile hydratases, leading to the formation of biologically active compounds .
- Receptor Modulation : The compound's structure suggests potential activity at neurotransmitter receptors, which could modulate pain perception and other physiological responses. Preliminary research indicates that similar compounds can affect monoamine oxidase (MAO) activity, impacting neurotransmitter levels in the brain .
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antioxidant Activity : Compounds structurally related to this compound have been shown to activate the Nrf2-antioxidant response element (ARE) pathway, which is crucial for cellular defense against oxidative stress.
- Analgesic Effects : There are indications that this compound may possess analgesic properties, potentially through its influence on pain pathways mediated by neurotransmitters .
Data Summary
The following table summarizes key findings from various studies on this compound:
Case Studies
- Nitrilase Interaction : A study demonstrated that this compound could be converted by nitrilases into more active forms, suggesting its utility in biocatalysis for drug development .
- MAO Inhibition : Research indicated that compounds similar to this compound could significantly inhibit MAO-B, leading to increased levels of dopamine and serotonin in animal models . This inhibition is relevant for treating conditions like depression and anxiety.
- Antioxidative Potential : In vitro studies showed that derivatives of this compound could enhance cellular resistance to oxidative stress by upregulating antioxidant enzymes through the Nrf2 pathway.
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXHARSWLJCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302132 | |
Record name | 3-methoxy-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64829-31-8 | |
Record name | 64829-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4-methylphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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